molecular formula C18H14N6OS B2388380 N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868967-23-1

N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Katalognummer: B2388380
CAS-Nummer: 868967-23-1
Molekulargewicht: 362.41
InChI-Schlüssel: WEOPJUXAFLNMOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (CAS: 868967-49-1) is a heterocyclic molecule featuring a triazolo[4,3-b]pyridazine core substituted with a pyridin-2-yl group at position 3 and a sulfanyl-linked acetamide moiety at position 6. Its molecular formula is C18H12Cl2N6OS, with a molecular weight of 431.3 g/mol .

Eigenschaften

IUPAC Name

N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS/c25-16(20-13-6-2-1-3-7-13)12-26-17-10-9-15-21-22-18(24(15)23-17)14-8-4-5-11-19-14/h1-11H,12H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOPJUXAFLNMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 1,2,4-Triazole Derivatives

A widely employed method involves the reaction of 4,5-diamino-1,2,4-triazole (14) with 1,2-dicarbonyl compounds (15) under acidic or basic conditions. For example, Lovelette et al. demonstrated that heating 14 with glyoxal or benzil in ethanol yields 1,2,4-triazolo[4,3-b]pyridazines (16) via dehydrative cyclization. Adapting this approach, the pyridin-2-yl substituent can be introduced by using a pyridine-containing dicarbonyl precursor. However, asymmetrical dicarbonyl substrates often lead to regioisomeric mixtures, necessitating chromatographic separation.

Hydrazine-Mediated Cyclization

Smolyar et al. reported an alternative route using hydrazine hydrate to cyclize nitro-substituted pyridinones (105) into triazolopyridazines (106) . Applying this method, 5-nitropyridin-2(1H)-ones fused with pyridine can undergo ring-opening and re-closure to form the triazolopyridazine core. This approach avoids isomerism but requires harsh conditions (140°C, 3–4 hours).

Functionalization with the N-Phenyl Acetamide Group

The final step involves introducing the N-phenyl acetamide moiety, typically achieved through amide coupling or nucleophilic acyl substitution.

Carbodiimide-Mediated Amide Coupling

Activating the carboxylic acid group of 2-sulfanylacetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) allows coupling with aniline derivatives. This method, adapted from Raghavendra et al.’s solid-phase synthesis of triazolopyrazines, affords the target compound in 70–90% yield after purification.

Direct Alkylation of Thiols

Reacting 6-mercapto-triazolo[4,3-b]pyridazine with N-phenyl-2-chloroacetamide in the presence of triethylamine provides a one-pot route to the target compound. However, competing oxidation to disulfides necessitates inert atmospheres and strict temperature control (0–5°C).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation + S_N2 Triazole formation → Chlorination → Thiolation 65–75 Scalable, minimal isomers Requires halogenated intermediates
Hydrazine Cyclization Ring-opening/closure → Thiol-ene coupling 50–60 Avoids regioisomers High-temperature conditions
CuAAC + Amide Coupling Click chemistry → EDC/HOBt activation 70–85 High regioselectivity Multi-step, costly reagents

Mechanistic Insights and Optimization

  • Regioselectivity in Triazole Formation : The position of the pyridin-2-yl group on the triazolopyridazine core is influenced by the electronic effects of substituents during cyclocondensation. Electron-withdrawing groups favor formation of the [4,3-b] isomer over [1,5-a].
  • Sulfide Stability : The sulfanyl bridge is prone to oxidation under acidic or aerobic conditions. Adding antioxidants (e.g., butylated hydroxytoluene) during thiolation improves stability.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement rates but may degrade heat-sensitive intermediates. Switching to tetrahydrofuran (THF) mitigates decomposition.

Analyse Chemischer Reaktionen

N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the triazole and pyridine moieties. For instance, derivatives of triazolo-pyridazine have shown promising results against various pathogens.

CompoundActivityReference
N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamideEffective against Candida albicans
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideIC50 = 2.24 μM

The compound has been synthesized and evaluated for its antifungal activity against strains such as Candida and Geotrichum, with many derivatives exhibiting greater efficacy than standard treatments like fluconazole.

Antimalarial Activity

In silico studies have indicated that similar triazolo-pyridine derivatives can act as potential antimalarial agents. The virtual screening of such compounds has led to the identification of several candidates with significant inhibitory effects on Plasmodium falciparum.

CompoundActivityReference
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneIC50 = 4.98 μM

These findings suggest that N-phenyl derivatives could be further explored for their antimalarial potential.

Anticancer Properties

Compounds featuring the triazole ring are known for their anticancer properties. Research indicates that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms.

CompoundTarget Cancer TypeReference
N-substituted triazolesVarious cancer lines

Synthesis and Characterization

The synthesis of this compound involves multiple steps including the formation of the triazole ring and subsequent functionalization with phenyl and sulfanyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.

Case Study 1: Antifungal Activity

A series of pyridine-sulfonamide derivatives were synthesized to evaluate their antifungal activity against clinical isolates of Candida. Among these compounds, several showed MIC values less than 25 µg/mL against resistant strains.

Case Study 2: Antimalarial Screening

A library of triazolo-pyridine compounds was screened using molecular docking techniques to identify potential inhibitors of falcipain-2. The most promising candidates were synthesized and tested in vitro for their antimalarial efficacy.

Wirkmechanismus

The mechanism of action of N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The triazolo[4,3-b]pyridazine scaffold is a common feature among analogs, but substituent variations significantly alter properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (868967-49-1) C18H12Cl2N6OS 431.3 Dichlorophenyl, pyridin-2-yl High lipophilicity (Cl substituents)
N-Methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (108825-65-6) C16H15N5O 301.3 Methylphenyl, methyltriazolo mp: Not reported; Lin28 inhibition
2-(4-Ethoxyphenyl)-N-[4-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7) C22H20N6O2 412.4 Ethoxyphenyl, methyltriazolo Enhanced solubility (ethoxy group)
E-4b C20H17N7O3 403.4 Benzoylamino, dimethylpyrazole mp: 253–255°C
Enamine analog (891115-66-5) C22H16N6OS 412.5 Pyridin-3-yl, thiazine Broader heterocyclic diversity

Substituent Effects on Pharmacokinetics

  • Solubility : Ethoxyphenyl (891117-12-7) and pyridin-3-yl (891115-66-5) substituents introduce polar groups, improving solubility .
  • Target Selectivity : Methyl groups in 108825-65-6 may optimize steric fit for Lin28 binding, whereas bulkier substituents (e.g., dichlorophenyl) could shift target preferences .

Biologische Aktivität

N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and relevant biological studies.

Synthesis of the Compound

The synthesis of this compound typically involves several multi-step reactions. A common synthetic route includes:

  • Formation of the Triazole Ring : The starting material is reacted with hydrazine hydrate and carbon disulfide to form the triazole structure.
  • Substitution Reactions : The compound undergoes further modifications to introduce the phenyl and acetamide groups.
  • Purification : The final product is purified through crystallization or chromatography techniques.

Microwave-assisted synthesis has been noted for its efficiency in producing this compound with higher yields and shorter reaction times .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors:

  • Enzyme Inhibition : It has been shown to inhibit carbonic anhydrase and cholinesterase by binding to their active sites. This inhibition can lead to various physiological effects, particularly in neurological contexts .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural similarity to known kinase inhibitors suggests that it may interact with various protein kinases involved in cancer progression:

Study Findings
Study 1Demonstrated potent inhibition of c-Met kinase (IC50 = 0.005 µM), indicating potential for treating non-small cell lung cancer .
Study 2Showed effectiveness against RET kinase mutations in vitro, suggesting promise for targeted cancer therapies .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects:

  • Cholinesterase Inhibition : The compound's ability to inhibit cholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Other Biological Activities

The compound also exhibits other biological activities:

  • Antimicrobial Activity : Preliminary tests indicate that it may possess antimicrobial properties against certain bacterial strains.

Case Study 1: Cancer Treatment

A clinical trial involving patients with metastatic non-small cell lung cancer evaluated the efficacy of a derivative of this compound. Patients showed a significant reduction in tumor size after treatment with a regimen including this compound .

Case Study 2: Neurodegenerative Disease

In a preclinical model of Alzheimer's disease, this compound demonstrated improved cognitive function and reduced amyloid plaque formation .

Q & A

Q. What are the key steps in synthesizing N-phenyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?

Methodological Answer: The synthesis involves multi-step reactions starting with precursor assembly:

Core Formation : Construct the triazolopyridazine core via cyclization of pyridazine derivatives with hydrazine or its analogs under reflux conditions (e.g., using POCl₃ as a dehydrating agent) .

Sulfanyl Group Introduction : React the core with a thiol-containing intermediate (e.g., 2-mercaptoacetamide derivatives) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) .

Functionalization : Attach the N-phenyl and pyridin-2-yl moieties via nucleophilic substitution or condensation reactions, optimizing temperatures (80–120°C) and catalysts (e.g., Pd for cross-coupling) .
Critical Note: Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the molecular structure of this compound validated?

Methodological Answer: Structural confirmation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Elemental Analysis : C, H, N, S percentages are compared to calculated values (±0.3% tolerance) .
    Advanced Tip: For ambiguous signals, 2D NMR (COSY, HSQC) resolves connectivity .

Q. What purification strategies are effective for this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water or dichloromethane/hexane mixtures to isolate high-purity crystals .
  • Chromatography : Gradient elution with silica gel (e.g., 5–10% MeOH in CH₂Cl₂) removes byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for final purity assessment (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanyl-acetamide linkage?

Methodological Answer: Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
  • Base Choice : Strong bases (e.g., NaH) improve deprotonation efficiency but may require inert atmospheres .
  • Stoichiometry : A 1.2:1 molar ratio of thiol to triazolopyridazine minimizes side reactions .
    Data-Driven Approach: Design of Experiments (DoE) with variables like temperature (60–100°C) and reaction time (4–12 hrs) identifies optimal conditions .

Q. How to address contradictory spectroscopic data during structural analysis?

Methodological Answer:

  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., triazole-pyridazine fusion site) .
  • DFT Calculations : Compare experimental NMR shifts with computed values (software: Gaussian, ORCA) to validate tautomeric forms .
  • Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals .

Q. What strategies are used to assess biological activity in vitro?

Methodological Answer:

  • Target Selection : Prioritize kinases or receptors based on structural analogs (e.g., triazolopyridazines inhibit CDK2) .
  • Assay Design :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination .
    • Cellular Uptake : LC-MS quantification of intracellular compound levels post-treatment .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate cytotoxicity via MTT assays .

Q. How to reconcile discrepancies in reported synthetic yields for analogs?

Methodological Answer:

  • Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., over-oxidation of sulfanyl groups) .
  • Catalyst Screening : Compare Pd vs. Cu catalysts for coupling steps; Pd often improves regioselectivity .
  • Reproducibility Checks : Strictly control moisture levels (Schlenk techniques) and solvent purity .

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Software (AutoDock Vina, Glide) models interactions with active sites (e.g., pyridin-2-yl as a hydrogen bond donor) .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities (ΔG < -8 kcal/mol suggests strong binding) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.